molecular formula C9H9IO B1295717 1-(4-Iodophenyl)propan-1-one CAS No. 31970-26-0

1-(4-Iodophenyl)propan-1-one

Cat. No. B1295717
Key on ui cas rn: 31970-26-0
M. Wt: 260.07 g/mol
InChI Key: FJTCRHXSVHRKBR-UHFFFAOYSA-N
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Patent
US08853205B2

Procedure details

Iodobenzene (100 g, 0.49 mol) was taken in a dry 1 L 3 neck flask equipped with a N2 inlet and to it 200 ml of CS2 was added. The contents were cooled to 0-5° C. and then AlCl3 (80 g, 0.6 moles) and subsequently propionyl chloride (60 g, 0.64 mol) were added while keeping the temperature (internal) at 5-10° C. The contents were stirred for 24 hrs. The reaction mixture was poured into a 5 liter plastic beaker containing 1 L of 10% HCl+1 Kg of crushed ice. The resultant slurry was extracted with 1 L of ethyl acetate. The organic layer was separated and washed with 2×500 ml of water and 500 ml of brine. The organic layer was dried over sodium sulphate and concentrated at 40° C. to give 4′-iodopropiophenone (48 g, 38%).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:12](Cl)(=[O:15])[CH2:13][CH3:14].Cl>C(=S)=S>[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:12](=[O:15])[CH2:13][CH3:14])=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
IC1=CC=CC=C1
Step Two
Name
3
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
60 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The contents were stirred for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 5-10° C
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a 5 liter plastic beaker
EXTRACTION
Type
EXTRACTION
Details
The resultant slurry was extracted with 1 L of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2×500 ml of water and 500 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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